2-(ピペラジン-1-イル)ピリミジン-5-カルボン酸メチル

概要

説明

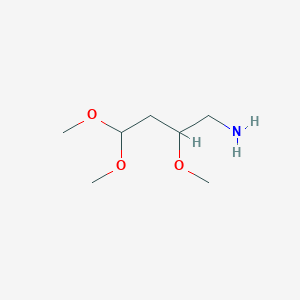

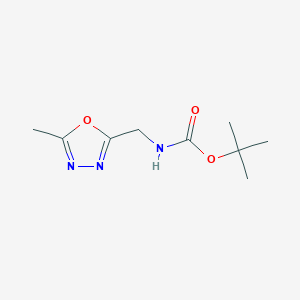

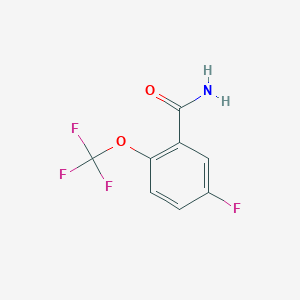

“Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C10H14N4O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” can be represented by the InChI code: 1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H .科学的研究の応用

抗がん活性に関する医薬品研究

メチル2-(ピペラジン-1-イル)ピリミジン-5-カルボン酸を含むピリミジン誘導体は、抗がん療法における潜在的な可能性について検討されています。 研究では、副作用を最小限に抑えながらがん細胞をより効果的に標的にできる新しい薬物の開発に重点が置かれています .

神経保護および抗炎症研究

研究によると、ピリミジンとその誘導体は神経保護および抗炎症作用を有することが示されています。 これは、神経疾患や炎症関連疾患の治療法の研究にとって貴重なものです .

代謝物分析

メチル2-(ピペラジン-1-イル)ピリミジン-5-カルボン酸などの化合物は、薬物動態研究における代謝物として使用でき、ブスピロンなどの薬物の代謝を理解し、より優れた治療薬の開発を支援します .

分析化学における誘導体化試薬

分析化学では、この化合物はペプチドのカルボキシル基の誘導体化試薬として使用できます。これは、分光光度分析およびホスホペプチドの同定に不可欠です .

抗ウイルスおよび抗菌研究

ピリミジン誘導体は、抗ウイルスおよび抗菌活性についても調査されており、感染症の新しい治療法につながる可能性があります .

抗酸化特性の探求

ピリミジン誘導体の抗酸化特性は、酸化ストレスが関与する疾患に関連して、もう1つの興味深い分野です .

化学合成および創薬

この化合物は、より複雑な分子の作成における中間体として、化学合成で使用されており、創薬および発見プロセスにおいて役割を果たしています .

抗線維化活性

ピリミジン誘導体の抗線維化活性の研究は、線維症性疾患の新しい治療法につながる可能性があり、一部の化合物は前臨床研究で有望な結果を示しています .

Safety and Hazards

将来の方向性

The future directions for “Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

作用機序

Target of Action

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties Similar compounds have been shown to interact withacetylcholinesterase (AChE) , DNA gyrase of E. coli , and collagen prolyl-4-hydroxylase .

Mode of Action

For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Similar compounds have been shown to inhibit theendoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生化学分析

Biochemical Properties

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate can potentially enhance cholinergic signaling, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Additionally, Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate interacts with proteins involved in inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in stimulated human microglia cells . This anti-inflammatory property is attributed to its ability to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Cellular Effects

The effects of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate on various types of cells and cellular processes are profound. In neuronal cells, this compound exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers such as cleaved caspase-3 . This reduction in ER stress and apoptosis is crucial for maintaining neuronal health and preventing cell death in neurodegenerative conditions.

Furthermore, Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate influences cell signaling pathways by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines . This modulation of cell signaling pathways helps in mitigating inflammatory responses and protecting cells from inflammatory damage.

Molecular Mechanism

At the molecular level, Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which enhances cholinergic signaling by preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is impaired.

Additionally, Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate binds to active residues of proteins involved in inflammatory pathways, such as NF-κB . By binding to these proteins, the compound inhibits their activity, leading to a reduction in the production of pro-inflammatory cytokines and nitric oxide . This anti-inflammatory mechanism is crucial for its potential therapeutic applications in inflammatory and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate have been observed to change over time. The stability of the compound is an important factor in its long-term effects on cellular function. Studies have shown that Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo studies .

Over extended periods, the compound has demonstrated sustained neuroprotective and anti-inflammatory effects, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate.

Transport and Distribution

The transport and distribution of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux in cells . These interactions influence the localization and accumulation of the compound in different tissues, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is essential for elucidating its mechanism of action and therapeutic potential.

特性

IUPAC Name |

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGHOGNHILBYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726808 | |

| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057682-19-5 | |

| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)

![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)